molecular formula C21H22N2O4 B2852621 3-butyramido-N-(4-ethoxyphenyl)benzofuran-2-carboxamide CAS No. 887887-41-4

3-butyramido-N-(4-ethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2852621
CAS No.: 887887-41-4
M. Wt: 366.417
InChI Key: UNCMHECGPUIKIV-UHFFFAOYSA-N
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Scientific Research Applications

3-butyramido-N-(4-ethoxyphenyl)benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.

    Industry: Utilized in materials science for the development of new materials with specific properties.

Future Directions

Benzofuran compounds, including “3-butyramido-N-(4-ethoxyphenyl)benzofuran-2-carboxamide”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing novel methods for constructing benzofuran rings and exploring their potential as drug lead compounds .

Preparation Methods

The synthesis of 3-butyramido-N-(4-ethoxyphenyl)benzofuran-2-carboxamide involves several steps. One common method includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry . This synthetic route allows for the installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency. The process typically involves the following steps:

    8-AQ Installation:

    C–H Arylation: Palladium-catalyzed arylation to install the desired substituents.

    Transamidation: A one-pot, two-step procedure to achieve further diversification of the C3-arylated benzofuran products.

Chemical Reactions Analysis

3-butyramido-N-(4-ethoxyphenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 3-butyramido-N-(4-ethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-butyramido-N-(4-ethoxyphenyl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

    Methoxsalen: Used against psoriasis and eczema.

    Amiodarone: An antiarrhythmic medication.

    Vilazodone: An antidepressant.

Properties

IUPAC Name

3-(butanoylamino)-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-7-18(24)23-19-16-8-5-6-9-17(16)27-20(19)21(25)22-14-10-12-15(13-11-14)26-4-2/h5-6,8-13H,3-4,7H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCMHECGPUIKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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